N-cyclohexylazepane-1-carbothioamide
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Overview
Description
N-cyclohexylazepane-1-carbothioamide is a chemical compound with the molecular formula C13H24N2S It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylazepane-1-carbothioamide typically involves the reaction of azepane with cyclohexyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by the use of a suitable solvent such as dichloromethane. The reaction proceeds via nucleophilic addition of the azepane nitrogen to the isothiocyanate group, forming the desired carbothioamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylazepane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexylazepane-1-carbothioamide is not well-documented. as a carbothioamide derivative, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would require further investigation through experimental studies and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
Azepane-1-carbothioamide: A similar compound without the cyclohexyl group.
Piperidine: A six-membered nitrogen-containing heterocycle.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Uniqueness
N-cyclohexylazepane-1-carbothioamide is unique due to the presence of both the azepane ring and the cyclohexyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexylazepane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2S/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h12H,1-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQGZSEZNJMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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